5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
The compound “5-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and they have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazoles, including this compound, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for the synthesis of derivatives that share core structural features with "5-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione," demonstrating the versatility of these compounds in chemical synthesis. For instance, the synthesis of 5-(trifluoromethyl)pyrazolines via formal [4 + 1]-annulation reactions with fluorinated sulfur ylides showcases a novel and efficient method for generating compounds with potential application in various domains, including medicinal chemistry and material science (Wang et al., 2018).
Antimicrobial Activities
Compounds derived from "5-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione" have shown promising antimicrobial properties. For example, the synthesis and evaluation of antimicrobial activities of some new 1H-pyrazole derivatives containing an aryl sulfonate moiety revealed that these compounds exhibit good activity against both gram-positive and gram-negative bacterial strains (Kendre et al., 2013). Additionally, the creation of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and their screening for in vitro antibacterial activity highlight the potential of these compounds as lead structures for developing new antimicrobial agents (Prakash et al., 2011).
Bioactive Compound Synthesis
The chemical framework of "5-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione" derivatives facilitates the synthesis of bioactive compounds with potential therapeutic applications. The research on the synthesis, cytotoxicity, and molecular docking study of complexes containing the thiazole moiety demonstrates the ability of these compounds to exhibit cytotoxic activity against human cancer cell lines, offering a foundation for further exploration in anticancer drug development (Shafeeulla et al., 2017).
Properties
IUPAC Name |
5-[(3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-10(7-12-13(20)16-15(22)17-14(12)21)8-19(18-9)11-5-3-2-4-6-11/h2-8H,1H3,(H2,16,17,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBQQPPYRHDMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)NC(=S)NC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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